molecular formula C23H20N2O2S B11340359 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B11340359
M. Wt: 388.5 g/mol
InChI Key: HTZRVRPNQUWXLU-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core.

    Coupling with Phenyl Group: The benzothiazole core is then coupled with a phenyl group through an amide linkage.

    Introduction of Dimethylphenoxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, disrupt fungal cell membranes, or interfere with cancer cell signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific combination of the benzothiazole core with the dimethylphenoxyacetamide moiety.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O2S/c1-15-6-5-8-20(16(15)2)27-14-22(26)24-18-12-10-17(11-13-18)23-25-19-7-3-4-9-21(19)28-23/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

HTZRVRPNQUWXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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